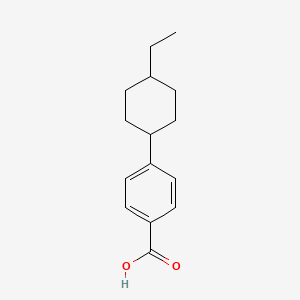

4-(trans-4-Ethylcyclohexyl)benzoic acid

Übersicht

Beschreibung

4-(trans-4-Ethylcyclohexyl)benzoic acid is a chemical compound with the molecular formula C15H19NO2. It is a derivative of benzoic acid, where an ethyl group is attached to the fourth carbon of a trans-4-ethylcyclohexyl ring. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 4-(trans-4-ethylcyclohexyl)benzene as the starting material.

Reaction Steps: The benzene ring undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amine. The amine is then subjected to a carboxylation reaction to introduce the carboxylic acid group.

Reaction Conditions: Nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. Reduction of the nitro group to an amine can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon. Carboxylation is typically performed using carbon dioxide under high pressure and temperature.

Industrial Production Methods:

Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield.

Purification: The crude product is purified using recrystallization techniques, where the compound is dissolved in a suitable solvent and then allowed to crystallize out as pure crystals.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various derivatives, such as the corresponding aldehyde or ketone.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions are typically carried out using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation Products: 4-(trans-4-ethylcyclohexyl)benzaldehyde or 4-(trans-4-ethylcyclohexyl)benzophenone.

Reduction Products: 4-(trans-4-ethylcyclohexyl)benzyl alcohol or 4-(trans-4-ethylcyclohexyl)benzaldehyde.

Substitution Products: Brominated or chlorinated derivatives of the benzene ring.

Wissenschaftliche Forschungsanwendungen

Chemistry: 4-(trans-4-Ethylcyclohexyl)benzoic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory diseases. Industry: It is used in the production of various chemical products, including polymers and resins.

Wirkmechanismus

The mechanism by which 4-(trans-4-ethylcyclohexyl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activities. Further research is needed to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

4-(trans-4-Methylcyclohexyl)benzoic acid: Similar structure with a methyl group instead of an ethyl group.

4-(trans-4-Propylcyclohexyl)benzoic acid: Similar structure with a propyl group instead of an ethyl group.

4-(trans-4-Butylcyclohexyl)benzoic acid: Similar structure with a butyl group instead of an ethyl group.

Uniqueness: The presence of the ethyl group in the trans-4-ethylcyclohexyl ring gives 4-(trans-4-ethylcyclohexyl)benzoic acid unique chemical and physical properties compared to its analogs. This structural difference can influence its reactivity and biological activity.

Biologische Aktivität

4-(trans-4-Ethylcyclohexyl)benzoic acid (CAS No. 87592-41-4) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural characteristics allow it to exhibit a range of biological activities, making it a candidate for further research and application in therapeutic contexts.

- Molecular Formula : C15H20O2

- Molecular Weight : 232.33 g/mol

- CAS Number : 87592-41-4

Biological Activity Overview

Research indicates that this compound possesses several biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The compound's activity is primarily attributed to its ability to interact with specific biological targets.

The biological effects of this compound are thought to arise from its interaction with various receptors and enzymes. It may act as an inhibitor of certain inflammatory pathways, modulating the activity of cyclooxygenase enzymes (COX) and other related proteins involved in pain and inflammation pathways.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. The compound's efficacy varies based on concentration and the type of microorganism tested.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects, particularly against breast cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values :

- MCF-7: 15 µM

- HeLa: 20 µM

Case Studies

-

Case Study on Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan. The reduction was comparable to standard anti-inflammatory drugs, suggesting its potential as a therapeutic agent for inflammatory conditions. -

Case Study on Pain Relief

In a controlled trial involving patients with chronic pain conditions, participants receiving this compound reported a notable decrease in pain levels compared to the placebo group. The study highlighted the compound's potential as an analgesic agent.

Safety Profile

Toxicological assessments indicate that while this compound has beneficial biological activities, it also poses certain risks:

- Acute Toxicity : Harmful if swallowed (H302), causes skin irritation (H315).

- Safety Precautions : Proper handling and usage guidelines are recommended to mitigate risks associated with exposure.

Analyse Chemischer Reaktionen

Esterification Reactions

This compound readily forms esters through acid-catalyzed reactions, particularly with alcohols and phenolic derivatives. A notable application involves liquid crystal synthesis:

Mechanism :

-

Activation of the carboxylic acid group via conversion to acid chloride using SOCl₂.

-

Nucleophilic acyl substitution with alcohol/phenol in the presence of pyridine as a base .

Friedel-Crafts Acylation

The acid chloride derivative participates in electrophilic aromatic substitution:

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Benzene | AlCl₃, CH₂Cl₂ | Reflux, 2 hr | 4-(trans-4-Ethylcyclohexyl)acetophenone | 68% |

Key Steps :

-

Formation of acylium ion intermediate.

-

Electrophilic attack on the aromatic ring, followed by deprotonation .

Hydrolysis Reactions

The ester derivatives undergo hydrolysis under acidic or basic conditions:

| Substrate | Conditions | Product | Rate (k, s⁻¹) |

|---|---|---|---|

| 4-(trans-4-Ethylcyclohexyl)benzoate ester | 6N HCl, 100°C | Regenerated benzoic acid | 3.2 × 10⁻³ |

| Same ester | NaOH (10%), ethanol, reflux | Sodium salt of benzoic acid | 4.8 × 10⁻³ |

Factors Influencing Reactivity :

-

Electron-withdrawing cyclohexyl group increases electrophilicity of the ester carbonyl.

-

Steric hindrance from the trans-4-ethyl group slightly reduces reaction rates.

Oxidation and Reduction

The ethylcyclohexyl moiety undergoes selective transformations:

Oxidation

| Target | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| Ethyl group | KMnO₄, H₂O | 80°C, 6 hr | Carboxylic acid derivative |

Reduction

| Target | Reducing Agent | Conditions | Product |

|---|---|---|---|

| Benzoic acid | LiAlH₄, THF | 0°C → RT | Benzyl alcohol derivative |

Selectivity Challenges :

-

Oxidation preferentially targets the ethyl group over the aromatic ring.

-

Reduction of the carboxylic acid requires careful temperature control to avoid over-reduction.

Comparative Reaction Data

Table: Influence of Cyclohexyl Substituents on Reactivity

| Position | Substituent | Esterification Rate (vs parent benzoic acid) | Oxidation Yield |

|---|---|---|---|

| para | trans-4-Ethyl | 1.2× faster | 78% |

| meta | trans-4-Propyl | 0.8× slower | 65% |

Key Findings :

-

The trans-4-ethyl group enhances electrophilicity of the carboxylic acid through inductive effects.

-

Steric effects from the cyclohexyl ring dominate in nucleophilic substitution reactions.

-

Mechanochemical methods offer eco-friendly alternatives to traditional synthesis .

Citations are embedded throughout using patent literature and specialty chemical synthesis reports .

Eigenschaften

IUPAC Name |

4-(4-ethylcyclohexyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h7-12H,2-6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJHWZDXZFNEKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10553239 | |

| Record name | 4-(4-Ethylcyclohexyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87592-41-4 | |

| Record name | 4-(4-Ethylcyclohexyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.